

# Physical and chemical properties of 3-bromo-5-fluoropyridine-2-carbonitrile

**Author:** BenchChem Technical Support Team. **Date:** January 2026

## Compound of Interest

Compound Name: 3-Bromo-5-fluoropicolinonitrile

Cat. No.: B1372977

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An In-depth Technical Guide to 3-bromo-5-fluoropyridine-2-carbonitrile

## Executive Summary

3-Bromo-5-fluoropyridine-2-carbonitrile is a halogenated pyridine derivative that serves as a versatile building block in modern synthetic organic chemistry. Its unique substitution pattern, featuring a nitrile, a bromine atom, and a fluorine atom on the pyridine core, provides multiple reaction sites for constructing complex molecular architectures. This guide offers a comprehensive overview of its physicochemical properties, spectroscopic signature, chemical reactivity, and applications, with a focus on its utility for researchers, medicinal chemists, and drug development professionals. The strategic positioning of its functional groups makes it a valuable intermediate for introducing the fluoropyridine motif into novel pharmaceutical agents and advanced materials.

## Molecular Structure and Physicochemical Properties

The structural and physical characteristics of a chemical entity are foundational to its application in synthesis. They dictate solubility, reactivity, and handling requirements.

### Chemical Structure

The molecule consists of a pyridine ring substituted at the 2-position with a carbonitrile group ( $\text{C}\equiv\text{N}$ ), at the 3-position with a bromine atom ( $\text{-Br}$ ), and at the 5-position with a fluorine atom ( $\text{-F}$ ).

F).

Caption: Chemical structure of 3-bromo-5-fluoropyridine-2-carbonitrile.

## Physicochemical Data Summary

The key properties of 3-bromo-5-fluoropyridine-2-carbonitrile are summarized in the table below. This data is essential for planning reactions, purification, and storage.

Property	Value	Source(s)
CAS Number	950670-18-5	[1][2][3]
Molecular Formula	C <sub>6</sub> H <sub>2</sub> BrFN <sub>2</sub>	[1][2][3]
Molecular Weight	200.99 g/mol	[2]
Appearance	White solid	[4]
Melting Point	88 - 91 °C	[4]
Purity	Typically >95%	[4]
Synonyms	3-bromo-5-fluoropicolinonitrile, 3-Bromo-2-cyano-5-fluoropyridine	[2][3]

## Spectroscopic Profile (Predicted)

While comprehensive published spectra for this specific isomer are not widely available, its spectroscopic characteristics can be predicted based on its structure. These predictions serve as a benchmark for researchers to verify the identity and purity of their samples.

- <sup>1</sup>H NMR: The spectrum is expected to show two signals in the aromatic region, corresponding to the two protons on the pyridine ring.
  - The proton at C4 (adjacent to the fluorine) would likely appear as a doublet of doublets due to coupling with the adjacent proton at C6 and the fluorine atom at C5.

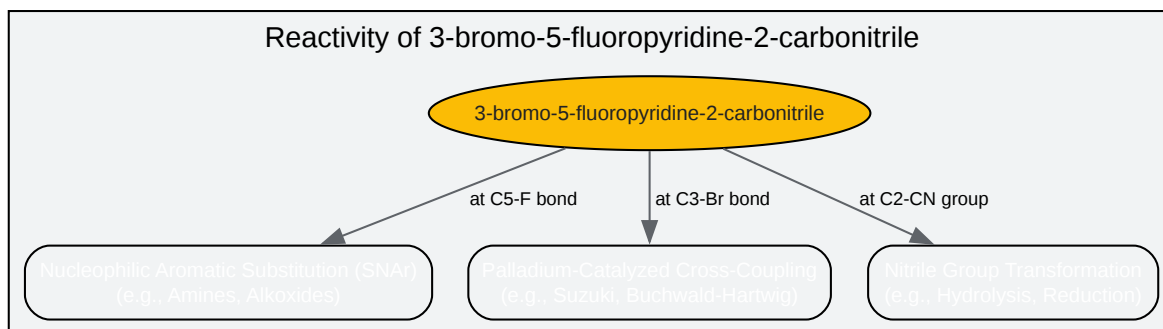
- The proton at C6 (adjacent to the nitrogen) would appear as a doublet, coupling with the proton at C4.
- $^{13}\text{C}$  NMR: Six distinct carbon signals are expected. The chemical shifts will be influenced by the attached functional groups, with the carbon bearing the nitrile group (C2) appearing downfield, and the carbons attached to the halogens (C3 and C5) also showing characteristic shifts.
- $^{19}\text{F}$  NMR: A single resonance is expected for the fluorine atom at the C5 position. This signal may exhibit coupling to the adjacent proton at C4.
- Mass Spectrometry (MS): The mass spectrum would show a characteristic isotopic pattern for the molecular ion  $[\text{M}]^+$  due to the presence of one bromine atom ( $^{79}\text{Br}$  and  $^{81}\text{Br}$  in an approximate 1:1 ratio). The expected  $m/z$  for the most abundant isotopes would be around 200 and 202.
- Infrared (IR) Spectroscopy: A sharp, strong absorption band is expected in the region of  $2220\text{--}2240\text{ cm}^{-1}$ , characteristic of the nitrile ( $\text{--C}\equiv\text{N}$ ) stretching vibration. Other bands corresponding to C-Br, C-F, and aromatic C-H and C=C/C=N vibrations would also be present.

## Chemical Reactivity and Synthetic Utility

The synthetic value of 3-bromo-5-fluoropyridine-2-carbonitrile stems from the distinct reactivity of its three functional groups, which can be addressed selectively.

## Overview of Reactive Sites

The molecule offers three primary sites for chemical modification, making it a highly versatile synthetic intermediate.



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Caption: Key reactive sites on 3-bromo-5-fluoropyridine-2-carbonitrile.

## Nucleophilic Aromatic Substitution (SNAr)

The fluorine atom at the C5 position is activated towards nucleophilic aromatic substitution by the electron-withdrawing effects of the ring nitrogen and the adjacent nitrile group. This site is the most readily targeted for modification. It has been demonstrated that this compound reacts with secondary amines, such as piperidine derivatives, in the presence of a non-nucleophilic base like diisopropylethylamine (DIPEA) at elevated temperatures (e.g., 90°C) in a polar aprotic solvent like N,N-Dimethylformamide (DMF).<sup>[1]</sup> This reaction is a powerful method for introducing nitrogen-based substituents at the C5 position.

## Palladium-Catalyzed Cross-Coupling

The bromine atom at the C3 position serves as a classical handle for palladium-catalyzed cross-coupling reactions. Although specific examples for this exact isomer are not prevalent in the literature, its structure is well-suited for reactions such as:

- Suzuki-Miyaura Coupling: To form new carbon-carbon bonds with aryl or alkyl boronic acids/esters.<sup>[5][6]</sup>

- Buchwald-Hartwig Amination: To form carbon-nitrogen bonds with various amines.
- Sonogashira Coupling: To form carbon-carbon bonds with terminal alkynes.

The reactivity order in pyridines generally favors reactions at positions 2/6 or 4 over positions 3/5. However, the C-Br bond is significantly more reactive in these coupling reactions than the C-F bond, allowing for selective functionalization at the C3 position while leaving the fluorine atom intact for subsequent S<sub>N</sub>Ar reactions.

## Nitrile Group Transformations

The nitrile group at C2 is a versatile functional group that can be converted into several other moieties:

- Hydrolysis: Can be hydrolyzed to a carboxylic acid or an amide under acidic or basic conditions.
- Reduction: Can be reduced to a primary amine (aminomethyl group) using reducing agents like lithium aluminum hydride (LiAlH<sub>4</sub>) or catalytic hydrogenation.

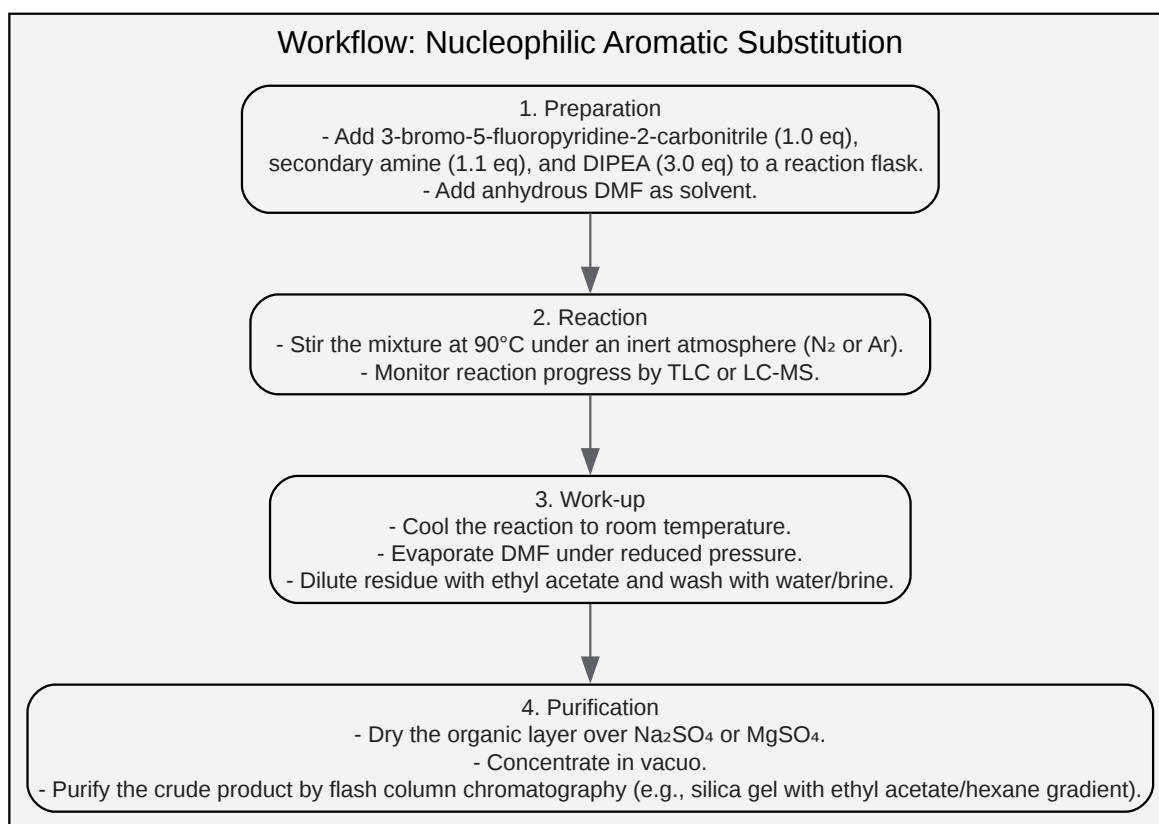
These transformations further expand the synthetic utility of derivatives made from this starting material.

## Experimental Protocols

The following protocols provide practical, step-by-step guidance for a common reaction type and for sample characterization.

### Protocol: Nucleophilic Aromatic Substitution with a Secondary Amine

This protocol is based on a reported procedure and illustrates the functionalization at the C5-fluorine position.<sup>[1]</sup>



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Caption: Experimental workflow for a typical S<sub>N</sub>Ar reaction.

Step-by-Step Methodology:

- **Reagent Setup:** To a flame-dried round-bottom flask under an inert atmosphere (e.g., Nitrogen), add 3-bromo-5-fluoropyridine-2-carbonitrile (1.0 eq), the desired secondary amine (1.1 eq), and anhydrous N,N-Dimethylformamide (DMF).
- **Base Addition:** Add diisopropylethylamine (DIPEA) (2.0-3.0 eq) to the suspension.
- **Heating:** Heat the reaction mixture to 90°C and stir for the required time (typically 3-12 hours), monitoring the reaction's completion by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
- **Aqueous Work-up:** After cooling to room temperature, remove the DMF under high vacuum. Dissolve the residue in a suitable organic solvent like ethyl acetate. Wash the organic layer sequentially with water and brine to remove residual DMF and salts.
- **Purification:** Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the resulting crude material by flash column chromatography on silica gel to yield the desired substituted product.<sup>[1]</sup>

## Protocol: Sample Preparation for NMR Analysis

- **Sample Weighing:** Accurately weigh approximately 5-10 mg of the solid compound.
- **Solvent Selection:** Transfer the solid into a clean, dry NMR tube. Add approximately 0.6-0.7 mL of a deuterated solvent in which the compound is soluble (e.g., Chloroform-d, Acetone-d<sub>6</sub>, or DMSO-d<sub>6</sub>).
- **Dissolution:** Cap the NMR tube and gently vortex or invert it until the sample is completely dissolved. A brief period in an ultrasonic bath can aid dissolution if necessary.
- **Analysis:** Insert the NMR tube into the spectrometer and acquire the <sup>1</sup>H, <sup>13</sup>C, and <sup>19</sup>F spectra according to the instrument's standard operating procedures.

## Handling, Storage, and Safety

Proper handling and storage are critical to ensure the stability of the compound and the safety of laboratory personnel.

- Safety Precautions: 3-Bromo-5-fluoropyridine-2-carbonitrile is classified as an irritant and is harmful if swallowed, inhaled, or absorbed through the skin.[3][4]
  - Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and chemical-resistant gloves.[4]
  - Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust.[4] Avoid contact with skin and eyes.
- First Aid:
  - Skin Contact: Immediately wash the affected area with soap and plenty of water.[3]
  - Eye Contact: Rinse cautiously with water for several minutes.[3]
  - Ingestion: Rinse mouth with water and seek immediate medical attention.[3]
- Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place. Keep away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[4]

## Conclusion

3-Bromo-5-fluoropyridine-2-carbonitrile is a high-value synthetic intermediate with strategically placed functional groups that allow for sequential and selective chemical modifications. Its utility in nucleophilic aromatic substitution and its potential for palladium-catalyzed cross-coupling make it a powerful tool for medicinal chemists aiming to synthesize novel heterocyclic compounds. The insights and protocols provided in this guide are intended to enable researchers to effectively and safely incorporate this versatile building block into their drug discovery and development programs.

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- To cite this document: BenchChem. [Physical and chemical properties of 3-bromo-5-fluoropyridine-2-carbonitrile]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1372977#physical-and-chemical-properties-of-3-bromo-5-fluoropyridine-2-carbonitrile]

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